N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-isopentyloxalamide
Description
Propriétés
IUPAC Name |
N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(3-methylbutyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O4/c1-18(2)10-11-25-23(29)24(30)26-17-21(22-5-4-16-32-22)28-14-12-27(13-15-28)19-6-8-20(31-3)9-7-19/h4-9,16,18,21H,10-15,17H2,1-3H3,(H,25,29)(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSVZYRXPFIFSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-isopentyloxalamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C27H32N4O5
- Molecular Weight : 492.6 g/mol
- CAS Number : 877634-00-9
The biological activity of N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-isopentyloxalamide is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The compound exhibits properties similar to those of piperazine derivatives, which are known for their roles as modulators of neurotransmitter systems.
Antidepressant and Anxiolytic Effects
Research indicates that compounds with piperazine structures often demonstrate antidepressant and anxiolytic effects. In a study focusing on the pharmacological evaluation of related piperazine derivatives, it was found that modifications in the structure significantly influenced their activity on serotonin and dopamine receptors, which are critical in mood regulation and anxiety disorders .
Antimicrobial Activity
Preliminary studies suggest that N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-isopentyloxalamide may possess antimicrobial properties. In vitro assays have shown that similar compounds exhibit activity against various bacterial strains, indicating potential applications in treating infections .
Case Studies
- Antimalarial Activity : A related study evaluated several piperazine derivatives for their efficacy against Plasmodium falciparum. The results indicated that certain structural modifications could enhance antimalarial activity, suggesting that N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-isopentyloxalamide might also exhibit similar effects .
- Neuropharmacological Studies : In another study examining the neuropharmacological profile of piperazine-containing compounds, it was reported that these compounds could modulate neurotransmitter levels, leading to potential applications in treating mood disorders.
Data Table of Biological Activities
Applications De Recherche Scientifique
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-isopentyloxalamide exhibit cytotoxic effects against various cancer cell lines. For instance, hybrid compounds containing furan and piperazine moieties have shown promising results in inhibiting tumor growth in vitro and in vivo models .
The compound's structure allows for interactions with biological targets involved in cancer progression, such as topoisomerases and kinases, making it a candidate for further development as an anticancer agent.Cell Line IC50 (µM) Mechanism of Action Colon Cancer 10.5 Induction of apoptosis Breast Cancer 8.3 Inhibition of cell proliferation Cervical Cancer 12.0 Cell cycle arrest -
Neuropharmacology
Target Condition Effect Observed Anxiety Disorders Reduced anxiety behavior Depression Increased serotonin levels -
Antimicrobial Activity
- Preliminary investigations into the antimicrobial properties of similar oxalamide derivatives have shown effectiveness against various bacterial strains, including resistant strains. This suggests that N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-isopentyloxalamide may also exhibit antimicrobial activity.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of a series of oxalamide derivatives, including N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-isopentyloxalamide. The results demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, with IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Neuropharmacological Effects
In a behavioral study assessing the anxiolytic effects of piperazine derivatives, compounds structurally related to N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-isopentyloxalamide were tested in animal models. The results indicated a significant reduction in anxiety-like behaviors, suggesting potential therapeutic applications for anxiety disorders.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues with Piperazine/Piperidine Moieties
- N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide (): Core Structure: A 4-phenylpiperazine linked to an azetidinone (β-lactam) ring via an acetamide bridge. Key Differences: Lacks the furan and 4-methoxyphenyl groups present in the target compound. The azetidinone ring introduces strain and reactivity absent in the oxalamide backbone. Synthesis: Prepared under strict conditions via multistep coupling reactions, suggesting similar synthetic challenges for the target compound .
- 4-Methoxybutyrylfentanyl (): Core Structure: A piperidine ring substituted with 4-methoxyphenyl and phenethyl groups, linked to a butanamide chain. Key Differences: Piperidine (saturated six-membered ring with one nitrogen) vs. piperazine (two nitrogen atoms). The absence of a second nitrogen in piperidine reduces hydrogen-bonding capacity.
Functional Group Variations: Oxalamide vs. Other Amides
- Acetamide () : Single carbonyl group limits hydrogen-bonding diversity, possibly reducing binding specificity.
- Butanamide () : Longer alkyl chain increases lipophilicity, favoring blood-brain barrier permeability but risking off-target effects.
Data Tables
Table 1: Structural and Functional Comparison
Q & A
Q. What are the critical steps and optimized reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Coupling reactions between furan-2-yl, piperazine, and isopentyl moieties using carbodiimide reagents (e.g., DCC) and activators like HOBt .
- Temperature control : Reactions are conducted under inert atmospheres (N₂/Ar) at 0–25°C to prevent side reactions .
- Purification : Column chromatography or recrystallization ensures >95% purity . Key optimization parameters include solvent choice (e.g., dichloromethane for amide coupling) and reaction time (24–48 hours for complete conversion) .
Q. Which analytical techniques are essential for structural characterization and purity assessment?
| Technique | Purpose | Key Data | Reference |
|---|---|---|---|
| ¹H/¹³C NMR | Confirm molecular structure | Chemical shifts for furan (δ 6.2–7.4 ppm), piperazine (δ 2.5–3.5 ppm) | |
| HPLC | Purity analysis | Retention time consistency (e.g., C18 column, acetonitrile/water gradient) | |
| IR Spectroscopy | Functional group validation | Peaks for oxalamide C=O (1650–1700 cm⁻¹) |
Q. What preliminary biological assays are recommended for screening activity?
- In vitro enzyme inhibition assays : Test against kinases or GPCRs linked to neurological/cancer pathways .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Receptor binding studies : Radioligand displacement assays for serotonin/dopamine receptors .
Advanced Research Questions
Q. How can target interaction mechanisms be elucidated experimentally and computationally?
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) to receptors like 5-HT1A .
- Molecular Dynamics (MD) Simulations : Predict binding poses using software like GROMACS .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) . Example workflow: SPR identifies high-affinity targets → MD refines binding modes → ITC validates energetics .
Q. How should contradictory biological activity data across studies be resolved?
- Assay standardization : Replicate experiments under identical conditions (pH, temperature, cell lines) .
- Orthogonal validation : Confirm activity via independent methods (e.g., functional cAMP assays alongside radioligand binding) .
- Structural analogs : Compare SAR trends to isolate substituent-specific effects (e.g., methoxy vs. fluoro groups on piperazine) .
Q. What strategies are effective for comparative studies with structural analogs?
- Design : Select analogs with systematic substitutions (e.g., piperazine ring modifications, furan vs. thiophene) .
- Assay standardization : Use identical cell lines/concentrations to minimize variability .
- Data analysis : Apply clustering algorithms (e.g., PCA) to group compounds by activity profiles .
Q. What methodologies assess stability and degradation under physiological conditions?
- Accelerated stability testing : Incubate at 40°C/75% RH for 4 weeks, monitor degradation via HPLC .
- Mass spectrometry : Identify degradation products (e.g., hydrolysis of oxalamide to oxalic acid derivatives) .
- pH-dependent studies : Test solubility/stability in buffers (pH 2–8) to simulate gastrointestinal and plasma environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
